molecular formula C9H6CuNO B14708810 (8-Quinolinolato-N1,O8)copper CAS No. 24559-43-1

(8-Quinolinolato-N1,O8)copper

Cat. No.: B14708810
CAS No.: 24559-43-1
M. Wt: 207.70 g/mol
InChI Key: YXIMXYHPMWLZJQ-UHFFFAOYSA-M
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Description

(8-Quinolinolato-N1,O8)copper, also widely known as copper 8-hydroxyquinolate or copper oxinate, is a coordination complex where the copper ion is chelated by two 8-quinolinolato ligands, each binding through their nitrogen and oxygen atoms in a bidentate fashion . This compound is of significant research interest due to its diverse biological activities, particularly in the field of oncology. Recent studies highlight the dual role of copper in cancer, where it can facilitate tumor progression but also induce a unique form of cell death known as cuproptosis . As a copper ionophore, this compound can transport copper ions into cells, and research into structurally similar 8-quinoline compounds has demonstrated that the presence of copper can nearly double their antitumor effectiveness in vitro against human cancer cell lines such as A549, HepG2, and HCT116 . The bioactivity is influenced by the specific ligand structure; for instance, derivatives bearing halogen or aldehyde functional groups can enhance properties like lipophilicity and influence the crystal packing and solubility of the resulting complexes . These complexes often form polymeric structures in the solid state, which contributes to their general insolubility in most common solvents, a critical factor for researchers to consider in experimental design . Beyond biomedical research, this compound has established applications in industrial and material science contexts. It is authorized for use in certain food-contact materials and has historically been utilized as a fungicide and preservative . This product is intended For Research Use Only and is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers can leverage this compound for investigations in chemical biology, metallodrug discovery, materials science, and as a model complex for studying metal-ligand interactions.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

24559-43-1

Molecular Formula

C9H6CuNO

Molecular Weight

207.70 g/mol

IUPAC Name

copper(1+);quinolin-8-olate

InChI

InChI=1S/C9H7NO.Cu/c11-8-5-1-3-7-4-2-6-10-9(7)8;/h1-6,11H;/q;+1/p-1

InChI Key

YXIMXYHPMWLZJQ-UHFFFAOYSA-M

Canonical SMILES

C1=CC2=C(C(=C1)[O-])N=CC=C2.[Cu+]

Origin of Product

United States

Advanced Synthetic Methodologies for 8 Quinolinolato N1,o8 Copper and Derivatives

Solution-Phase Synthesis Protocols

Solution-phase synthesis is a conventional and widely employed method for the preparation of (8-Quinolinolato-N1,O8)copper. This approach involves the reaction of a soluble copper(II) salt with 8-hydroxyquinoline (B1678124) in a suitable solvent, leading to the precipitation of the desired complex.

Precipitation and Crystallization Techniques

The formation of this compound in solution is primarily a precipitation reaction. The process involves the chelation of the copper(II) ion by two molecules of 8-hydroxyquinoline, which act as bidentate ligands, coordinating through the nitrogen of the quinoline (B57606) ring and the oxygen of the deprotonated hydroxyl group.

The choice of solvent is a critical factor in the precipitation and crystallization process. Water-acetone mixtures are commonly used, and the composition of this mixed solvent system can significantly influence the physical characteristics of the precipitated crystals. The control of supersaturation and the rate of crystal growth can be managed by slowly altering the solvent composition.

Crystallization techniques are employed to obtain high-purity crystalline forms of the complex. Slow evaporation of the solvent from a dilute solution of the complex is a common method for growing single crystals suitable for X-ray diffraction analysis. Recrystallization from appropriate solvents, such as dichloromethane, can also be used to purify the precipitated product.

Influence of Reaction Conditions on Yield and Purity

The yield and purity of this compound are highly dependent on several reaction conditions, including temperature, pH, and the molar ratio of reactants.

A patented method highlights the importance of temperature control, with the reaction typically carried out at elevated temperatures, between 40 and 90 °C, to ensure the complete dissolution of the 8-hydroxyquinoline. The pH of the reaction mixture also plays a crucial role. The synthesis is often performed under basic conditions, facilitated by the addition of a base like sodium hydroxide, to deprotonate the hydroxyl group of the 8-hydroxyquinoline, making it a more effective ligand.

The stoichiometry of the reactants is another key parameter. A molar ratio of 1:2 for the copper(II) salt to 8-hydroxyquinoline is typically used to favor the formation of the desired bis-chelated complex. The mixing speed during the reaction can also influence the particle size and homogeneity of the final product. A Chinese patent reports that by carefully controlling these conditions, a high yield (up to 99.3%) and high purity (99.7%) of copper 8-hydroxyquinolate can be achieved.

Table 1: Influence of Reaction Conditions on the Synthesis of this compound

ParameterCondition/ValueEffect on Yield/PurityReference
Temperature40 - 90 °CEnsures complete dissolution of 8-hydroxyquinoline, leading to higher yield.
pHBasic (addition of NaOH)Facilitates deprotonation of the ligand, promoting complex formation.
Molar Ratio (Cu(II):8-HQ)1:2Favors the formation of the stable bis-chelated complex.
SolventWater-acetone mixturesAffects crystal growth and morphology.
Mixing Speed60 - 150 r/minInfluences particle size and product homogeneity.

Solid-State and Mechanochemical Synthetic Approaches

In addition to solution-based methods, solid-state and mechanochemical synthesis offer alternative routes to this compound and its derivatives. These methods are often considered more environmentally friendly due to the reduction or complete elimination of solvents.

Mechanochemical synthesis involves the grinding of solid reactants together, where the mechanical energy input initiates the chemical reaction. This solvent-free approach can lead to the formation of the desired product in high yield and purity. While specific examples for the parent this compound are not extensively detailed in the provided search results, the principle has been applied to the synthesis of other copper(I) and silver(I) azolate complexes, suggesting its potential applicability.

Solid-state synthesis, which involves heating a mixture of solid reactants, can also be employed. These solvent-less transformations, occurring through mechanical grinding at ambient laboratory conditions, represent a greener synthetic methodology by minimizing the use of hazardous organic solvents.

Ligand Modification and Functionalization Strategies for Enhanced Properties

The properties of this compound can be tailored by modifying the 8-hydroxyquinoline ligand. Introducing different functional groups onto the quinoline ring can alter the electronic and steric properties of the resulting copper complex, leading to enhanced or new functionalities.

Substituents can be introduced at various positions on the 8-hydroxyquinoline ring. For example, halogenation (chlorination, bromination) at the 5 and 7 positions has been shown to have little effect on the pseudo square planar coordination environment of the copper(II) ion. In contrast, substituents at the 2-position can cause significant distortions from the typical square-planar geometry.

Functionalization with imine groups has been explored to create copper(II) complexes with catalytic activity in aerobic alcohol oxidation. The synthesis of these modified ligands often involves standard organic reactions, such as the Suzuki cross-coupling to introduce aryl groups at the 5-position of the 8-hydroxyquinoline moiety. The introduction of Mannich bases at the 7-position has also been investigated to modulate the lipophilicity and biological activity of the resulting copper complexes.

Table 2: Examples of Ligand Modification and their Effects

Modification StrategyFunctional Group/SubstituentPosition on 8-HQ RingEffect on Complex PropertiesReference
HalogenationChloro, Bromo5 and 7Minimal effect on coordination geometry.
Alkylation/ArylationMethyl, Phenyl2Significant distortion of coordination geometry.
IminationAryl-imine2Imparts catalytic activity for alcohol oxidation.
Mannich ReactionMorpholinomethyl, Piperidinylmethyl7Modulates lipophilicity and biological activity.

Green Chemistry Principles in the Preparation of this compound

The application of green chemistry principles to the synthesis of this compound is an area of growing interest. The primary focus is on reducing the environmental impact of the synthetic process by minimizing waste, using less hazardous solvents, and improving energy efficiency.

As mentioned earlier, mechanochemical and solid-state syntheses are inherently greener as they significantly reduce or eliminate the need for solvents. The use of water as a solvent, where possible, is another key aspect of green synthesis. The patented method described previously utilizes water as the primary solvent, which is a significant improvement over organic solvents in terms of environmental impact.

Furthermore, optimizing reaction conditions to achieve high yields, as demonstrated in the same patent, aligns with the green chemistry principle of atom economy, which seeks to maximize the incorporation of reactant atoms into the final product. Future research in this area will likely focus on developing even more environmentally benign synthetic routes, potentially exploring the use of renewable starting materials and energy-efficient reaction technologies.

Structural Elucidation and Crystallographic Analysis of 8 Quinolinolato N1,o8 Copper

Detailed Analysis of Copper(II) Coordination Geometry

The coordination geometry of the copper(II) ion in complexes with 8-hydroxyquinoline (B1678124) and its derivatives is a key determinant of their physical and chemical properties.

Examination of Square Planar and Distorted Geometries

The copper(II) center in (8-Quinolinolato-N1,O8)copper and related complexes typically exhibits a preference for a square planar or a distorted square pyramidal geometry. In many cases, the central copper atom is coordinated by two deprotonated 8-hydroxyquinoline ligands through their nitrogen and oxygen atoms in a distorted square planar fashion. mdpi.com This arrangement is often influenced by the Jahn-Teller effect, which describes the geometrical distortion of non-linear molecules in certain situations. mdpi.com

The geometry can range from nearly ideal square planar to significantly distorted forms. For instance, in some mixed ligand copper(II) complexes involving 8-hydroxyquinoline derivatives, density functional theory (DFT) calculations have shown both distorted square pyramidal and square planar geometries. rsc.org Electron Paramagnetic Resonance (EPR) spectroscopy often reveals an axial spectrum, which is indicative of a square-based geometry around the Cu(II) ion with a dx²-y² ground state. rsc.orgnih.gov The degree of distortion from a perfect square planar arrangement can be quantified by the τ parameter, where a value of 0 represents an ideal square planar geometry and 1 an ideal trigonal bipyramidal geometry. For example, a mixed ligand copper(II) complex with 2-methyl-8-hydroxyquinoline and terpyridine was found to have a distorted square-pyramidal geometry with a τ value of 0.16. rsc.org

In some structures, the copper ion can be six-coordinated, adopting an elongated tetragonal bipyramidal geometry. mdpi.com This occurs when atoms from neighboring molecules or solvent molecules occupy the axial positions. mdpi.comresearchgate.net

Role of 8-Quinolinol Ligands in Chelating Architecture and Five-Membered Ring Formation

The 8-quinolinol ligand, also known as 8-hydroxyquinoline or oxine, acts as a bidentate chelating agent. It coordinates to the central copper(II) ion through the nitrogen atom of the quinoline (B57606) ring and the deprotonated oxygen atom of the hydroxyl group. This chelation results in the formation of a stable five-membered ring, which is a common feature in the architecture of these complexes. nih.gov

Polymorphism and Anhydrous/Hydrated Forms of Copper 8-Hydroxyquinolinate

This compound is known to exist in different polymorphic forms, which are distinct crystalline structures of the same chemical compound. These polymorphs can exhibit different physical properties. For example, in a study of a cocrystal of bis(8-quinolinolato)copper(II) (CuQ₂) and 7,7,8,8-tetracyanoquinodimethane (B72673) (TCNQ), two polymorphic forms, Form I and Form II, were identified. scirp.orgscirp.org A solid-state phase transition from Form II to Form I could be induced by applying pressure, resulting in a dramatic change in the crystal's shape. scirp.orgscirp.org This transition was observed to be a single crystal-to-single crystal transformation. scirp.org

The compound can also exist in anhydrous and hydrated forms. The presence of water molecules in the crystal lattice can significantly influence the coordination geometry and the supramolecular assembly. For instance, in some crystal structures, water molecules can act as ligands, coordinating to the copper center, or they can be involved in hydrogen bonding networks that stabilize the crystal packing.

Single-Crystal X-Ray Diffraction Studies for Atomic Arrangement and Bond Parameters

Single-crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystal and for measuring bond lengths and angles. Numerous studies have employed this method to characterize this compound and its derivatives.

These studies have confirmed the coordination of the 8-quinolinol ligand to the copper(II) ion through the nitrogen and oxygen atoms. mdpi.com Typical bond lengths observed are in the range of 1.915(5) Å to 1.926(2) Å for Cu-O bonds and 1.953(2) Å to 1.964(2) Å for Cu-N bonds. mdpi.comresearchgate.net The slight difference in bond lengths is attributed to the smaller covalent radius of the oxygen atom compared to the nitrogen atom. mdpi.com

The table below summarizes crystallographic data for a cocrystal of bis(8-quinolinolato)copper(II) and TCNQ, illustrating the kind of detailed information obtained from single-crystal X-ray diffraction.

ParameterForm IForm II
Crystal SystemMonoclinicMonoclinic
Space GroupP2₁/nP2₁/c
a (Å)7.234(3)14.129(6)
b (Å)13.789(6)7.189(3)
c (Å)12.011(5)12.083(5)
β (°)99.87(1)100.21(1)
V (ų)1180.2(8)1205.8(9)
Z22
R₁0.0450.048
wR₂0.1280.138

Data adapted from a study on CuQ₂-TCNQ cocrystals. scirp.org

Powder X-Ray Diffraction for Phase Identification and Bulk Structure Analysis

Powder X-ray diffraction (PXRD) is a complementary technique to single-crystal XRD and is primarily used for phase identification of crystalline materials in their bulk form. wikipedia.orglibretexts.orgcarleton.edu This method is particularly useful for confirming the identity of a synthesized compound by comparing its diffraction pattern to a known standard or a calculated pattern from single-crystal data. daneshyari.comresearchgate.net

PXRD is also instrumental in studying polymorphism, as different polymorphs will produce distinct diffraction patterns. carleton.edu By analyzing the positions and intensities of the diffraction peaks, one can identify the specific crystalline phase present in a bulk sample. This is crucial for quality control and for understanding the properties of the material as a whole, as the bulk properties can be influenced by the presence of different polymorphs or impurities. wikipedia.org For example, PXRD can be used to monitor the phase transition between different forms of copper 8-hydroxyquinolinate. daneshyari.com

Supramolecular Assembly and Intermolecular Interactions in Crystalline States

The crystal structure of this compound is not only defined by the coordination geometry around the copper ion but also by the way the individual complex molecules pack together in the solid state. This packing is governed by a variety of intermolecular interactions, leading to the formation of a supramolecular assembly.

In many crystalline forms of copper 8-hydroxyquinolinate derivatives, the individual [Cu(XQ)₂] units are linked into polymeric structures through intermolecular interactions. researchgate.net These interactions can include hydrogen bonds, π-π stacking interactions between the aromatic quinoline rings, and weaker C-H···π interactions. nih.govrsc.org For instance, in some structures, oxygen or halogen atoms from neighboring molecules can occupy the axial positions of the copper's coordination sphere, leading to the formation of extended chains or layers. researchgate.net These intermolecular forces are critical in stabilizing the crystal lattice and are often responsible for the low solubility of these compounds in many common solvents. researchgate.net The study of these interactions is essential for understanding the crystal packing and for designing new materials with desired properties.

Comprehensive Spectroscopic Characterization of 8 Quinolinolato N1,o8 Copper

Electronic Absorption and Emission Spectroscopy

Analysis of Electronic Transitions and Absorption Bands

The electronic absorption spectrum of (8-Quinolinolato-N1,O8)copper is characterized by multiple absorption bands. In chloroform (B151607), 8-quinolinol itself exhibits absorption peaks at 251 nm and 318 nm. bohrium.com Upon chelation with a copper(II) ion, these bands undergo shifts. The spectra of the resulting copper chelate in chloroform show four distinct bands in the 229–800 nm range. bohrium.com

The bands in the ultraviolet region are primarily attributed to intra-ligand π-π* and n-π* transitions within the 8-quinolinolato ligand. These transitions are often blue-shifted upon complexation. bch.ro The absorption bands in the 390–401 nm region are a result of bathochromic shifts of the 318 nm band of the free 8-quinolinol ligand. bohrium.com

A broad d-d transition band is typically observed for copper(II) complexes in the visible region, often between 556-600 nm. bch.ro For some square-planar copper(II) complexes, these d-d transitions can be decomposed into multiple bands. researchgate.net For instance, one study showed three bands located at 586, 658, and 794 nm. researchgate.net The position of this d-d band is sensitive to the coordination environment and the geometry of the complex. bch.ro Specifically, for planar copper(II) complexes, the d-d transitions occur from the ground state |x²−y²⟩ of A g symmetry to excited orbitals. researchgate.net

Table 1: Electronic Absorption Data for this compound and Related Complexes

Transition TypeWavelength Range (nm)AssignmentReference
Intra-ligand266 - 404π-π* and n-π* bch.ro
Ligand-to-Metal Charge Transfer390 - 401Bathochromic shift of 318 nm 8-quinolinol band bohrium.com
d-d Transitions556 - 600Broad band for square-planar Cu(II) complexes bch.ro
Decomposed d-d Transitions586, 658, 794Transitions fromx²−y²⟩ ground state

Investigation of Luminescence Properties and Mechanisms

The luminescence properties of copper complexes are of significant interest. While detailed luminescence data specifically for this compound is not extensively covered in the provided results, general principles for copper complexes can be discussed. Cationic Cu(I) complexes, for example, can exhibit phosphorescence or thermally activated delayed fluorescence (TADF), depending on the nature of their excited states. researchgate.net The energy gap between the lowest singlet (S1) and triplet (T1) states is a crucial factor. researchgate.net Complexes with ligand-ligand charge transfer (LLCT) states tend to have smaller energy gaps, favoring TADF. researchgate.net In contrast, those dominated by metal-to-ligand charge transfer (MLCT) excitations are more likely to be phosphorescent. researchgate.net

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Coordination Site Analysis

Vibrational spectroscopy provides valuable information about the coordination of the 8-quinolinol ligand to the copper center. A key indicator of coordination is the disappearance of the broad ν(O-H) vibration band, typically seen in the 3400-3700 cm⁻¹ region for the free ligand, upon complexation. researchgate.net This indicates the deprotonation of the hydroxyl group and the formation of a Cu-O bond. bch.ro

Changes in the vibrational frequencies of the quinoline (B57606) ring also confirm coordination. The C-N stretching vibration within the ligand, for example, shifts upon complexation, indicating the involvement of the nitrogen atom in bonding to the copper ion. New absorption bands corresponding to metal-ligand bonds, such as ν(M-O) and ν(M-N), also appear in the low-frequency region of the infrared spectrum. For instance, in some copper(II) Schiff base complexes, ν(M-O) and ν(M-N) bands are observed around 433-508 cm⁻¹ and 564-666 cm⁻¹, respectively. bch.ro

Raman spectroscopy can also be employed to study these vibrational modes and has been used to characterize related copper pigments. researchgate.net

Table 2: Key Infrared Absorption Bands for this compound and Related Complexes

Vibrational ModeFrequency Range (cm⁻¹)InterpretationReference
ν(O-H)3400 - 3700Disappears upon complexation researchgate.net
ν(C=N)VariesShifts upon coordination bch.ro
ν(Cu-O)~433 - 508Formation of copper-oxygen bond bch.ro
ν(Cu-N)~564 - 666Formation of copper-nitrogen bond bch.ro

Electron Paramagnetic Resonance (EPR) Spectroscopy of Copper(II) Centers

EPR spectroscopy is a powerful technique for studying paramagnetic species like copper(II) complexes. It provides detailed information about the electronic and geometric structure of the metal center. mdpi.comnih.gov

Determination of EPR Coupling Parameters

The EPR spectra of copper(II) complexes are typically anisotropic, characterized by different g-values along different molecular axes (gₓ, gᵧ, and g₂) and hyperfine coupling constants (A). mdpi.comlibretexts.org For Cu(II) complexes with a d⁹ configuration, square planar or square pyramidal geometries usually result in axial EPR signals where g∥ > g⊥ > 2.0, consistent with a dₓ²₋ᵧ² ground state. mdpi.comrsc.org

For bis(8-hydroxyquinolinate)copper(II), EPR studies have yielded varying g and A values depending on the solvent conditions. researchgate.net In one study, calculated g values were gₓ = 2.049, gᵧ = 2.083, and g₂ = 2.203. researchgate.net The hyperfine coupling to the copper nucleus (I=3/2) results in four lines, while superhyperfine coupling to coordinated nitrogen atoms (I=1) can lead to a more complex splitting pattern. libretexts.org A 5-line pattern with a 1:2:3:2:1 intensity ratio is indicative of coordination to two equivalent nitrogen atoms. researchgate.net The magnitude of the ¹⁴N coupling can provide insights into the distortion from a planar geometry. researchgate.netscite.ai

Table 3: Representative EPR Parameters for this compound

ParameterValueReference
gₓ2.049 researchgate.net
gᵧ2.083 researchgate.net
g₂2.203 researchgate.net
¹⁴N couplingSlightly larger than in related complexes, suggesting planarity researchgate.netscite.ai

Characterization of d-d Transitions in Planar Copper(II) Complexes

As mentioned in the electronic spectroscopy section, the d-d transitions in planar copper(II) complexes can be observed and characterized. bch.roresearchgate.net EPR spectroscopy complements this by confirming the dₓ²₋ᵧ² ground state typical for such geometries. mdpi.comrsc.org The g-values obtained from EPR are directly related to the energies of the d-d transitions and the covalency of the metal-ligand bonds. researchgate.net The anisotropy of the g-tensor (the difference between g∥ and g⊥) provides information about the ligand field strength. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand Structure and Solution Dynamics

Direct NMR analysis of the this compound complex is generally impractical. The central copper atom typically exists in the paramagnetic Cu(II) oxidation state, which possesses an unpaired electron. rsc.org This paramagnetic nature leads to significant line broadening and rapid nuclear relaxation, rendering the NMR signals of the coordinated ligand too broad for high-resolution analysis. huji.ac.ilresearchgate.net

Consequently, NMR studies are focused on the 8-hydroxyquinoline (B1678124) (8-HQ) ligand itself or on its diamagnetic metal complexes, such as those with Zn(II). nih.gov Analysis of these analogs allows for the unambiguous confirmation of the ligand's structure and provides a baseline for understanding its coordination behavior.

¹H NMR spectra of 8-hydroxyquinoline derivatives and their diamagnetic complexes confirm the ligand's structural integrity. nih.gov For instance, studies on related zinc complexes, which are isoelectronic with Cu(I) complexes and structurally similar to Cu(II) complexes, show well-resolved signals corresponding to the protons on the quinoline rings. nih.gov The successful coordination is often confirmed by shifts in the proton signals compared to the free ligand, indicating changes in the electronic environment upon chelation. researchgate.net The low solubility of the copper complex in common deuterated solvents like DMSO, DMF, and CDCl₃ further complicates direct NMR analysis. researchgate.net

Proton AssignmentTypical Chemical Shift (δ, ppm)Reference
H28.1 - 8.5 researchgate.net
H37.5 - 7.7 researchgate.net
H48.7 - 8.9 researchgate.net
H57.2 - 7.4 researchgate.net
H67.5 - 7.7 researchgate.net
H77.0 - 7.2 researchgate.net

Note: Chemical shifts can vary based on substituents on the quinoline ring and the specific complex.

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive technique used to determine the elemental composition and, most importantly, the oxidation state of copper in the complex. surfacesciencewestern.com Analysis of the core level spectra of copper, nitrogen, and oxygen confirms the presence of these elements and provides information about their chemical environment.

The Cu 2p region of the XPS spectrum is particularly diagnostic for the oxidation state of copper. xpsfitting.com For this compound, where copper is in the +2 oxidation state, the Cu 2p spectrum exhibits characteristic features:

Main Peaks: Two primary spin-orbit components, Cu 2p₃/₂ and Cu 2p₁/₂, are observed. researchgate.net

Shake-up Satellites: Prominent shake-up satellite peaks appear at binding energies 6-8 eV higher than the main peaks. These satellites are a hallmark of paramagnetic Cu(II) species (with a d⁹ electronic configuration) and are absent in diamagnetic Cu(I) (d¹⁰) or metallic Cu(0) species. xpsfitting.comresearchgate.net

The binding energy of the Cu 2p₃/₂ peak for Cu(II) in such coordination environments typically falls in the range of 933.5 to 934.3 eV. huji.ac.ilresearchgate.net The presence and position of these satellite peaks provide unambiguous evidence for the Cu(II) oxidation state in the complex. The N 1s and O 1s spectra can further corroborate the coordination of the 8-quinolinolate ligand to the copper center.

Core LevelFeatureTypical Binding Energy (eV)Reference
Cu 2p₃/₂Main Peak933.5 - 934.3 xpsfitting.comresearchgate.net
Satellite940 - 944 researchgate.net
Cu 2p₁/₂Main Peak953.3 - 954.8 researchgate.net
Satellite~962 xpsfitting.com
N 1s-~399 - 400-
O 1s-~531-

Note: Values are referenced to the adventitious Carbon C 1s peak at 284.8 eV and can vary slightly depending on instrument calibration and specific chemical state. surfacesciencewestern.com

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is employed to confirm the molecular weight of the complex and to study its stoichiometry and stability in the gas phase. Electrospray Ionization (ESI) is a soft ionization technique well-suited for analyzing metal complexes like this compound. researchgate.net

Studies using ESI-MS on solutions containing copper(II) and 8-hydroxyquinoline have detected ions corresponding to both the 1:1 and 1:2 metal-to-ligand complexes. researchgate.net The 1:1 complex, [(C₉H₆NO)Cu]⁺, has an expected monoisotopic mass of approximately 207 Da (for ⁶³Cu). nih.gov This species is often observed in the mass spectrum. researchgate.net

Simultaneously, the more stable 1:2 complex, bis(8-quinolinolato)copper, is frequently detected, typically as a protonated molecular ion [Cu(C₉H₆NO)₂+H]⁺ with a mass-to-charge ratio (m/z) of approximately 352. researchgate.net The relative abundance of the 1:1 and 1:2 species can be influenced by experimental conditions such as pH and solvent composition. researchgate.net Fragmentation analysis via tandem mass spectrometry (MS/MS) can further elucidate the structure by showing the loss of ligands or other neutral fragments.

Observed m/zIonic SpeciesFormulaComplex Stoichiometry (Cu:Ligand)Reference
~207[Cu(L)]⁺[C₉H₆CuNO]⁺1:1 researchgate.netnih.gov
~352[Cu(L)₂+H]⁺[C₁₈H₁₃CuN₂O₂]⁺1:2 researchgate.netnist.gov

L represents the deprotonated 8-hydroxyquinoline ligand (C₉H₆NO⁻).

Theoretical and Computational Chemistry Applied to 8 Quinolinolato N1,o8 Copper

Density Functional Theory (DFT) Calculations for Geometric and Electronic Structure Optimization

Density Functional Theory (DFT) is a powerful computational tool used to investigate the geometric and electronic properties of molecules. For (8-Quinolinolato-N1,O8)copper, DFT calculations are crucial for determining its most stable three-dimensional arrangement and understanding its electronic nature.

Studies have shown that the coordination geometry around the Cu(II) center is typically a distorted square planar or pseudo-square planar arrangement. nih.govacs.org In this configuration, the copper ion is bound to the nitrogen and phenolic oxygen atoms of two 8-hydroxyquinolinate ligands. DFT optimization is used to calculate key structural parameters. For mixed-ligand copper(II) complexes containing a 2-methyl-8-hydroxyquinoline moiety, DFT assessments have predicted both distorted square pyramidal and square planar geometries. researchgate.net

Interactive Table: Representative Geometric Parameters for bis(8-hydroxyquinolinato)copper(II)

Parameter Description Typical Calculated Value (Å or °)
Cu-O Bond Length The distance between the copper center and the oxygen atom of the quinolinolate ligand. ~1.9 - 2.0 Å
Cu-N Bond Length The distance between the copper center and the nitrogen atom of the quinolinolate ligand. ~2.0 - 2.1 Å
O-Cu-N Angle The bite angle of the chelating ligand within one quinolinolate moiety. ~80° - 85°
O-Cu-O Angle The angle between the oxygen atoms from the two different quinolinolate ligands. ~180° (idealized)

DFT also provides a detailed picture of the electronic structure. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical reactivity and kinetic stability. For copper complexes, the HOMO often has significant contributions from the metal d-orbitals and the p-orbitals of the ligands, while the LUMO is typically centered on the ligand system. nih.govrsc.org Molecular Electrostatic Potential (MESP) maps, another output of DFT calculations, visualize the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is essential for predicting intermolecular interactions. nih.gov

Quantum Chemical Approaches for Spectroscopic Property Prediction and Interpretation

Quantum chemical methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are instrumental in predicting and interpreting the spectroscopic properties of this compound. nih.govresearchgate.net These calculations allow for the assignment of electronic transitions observed in UV-Visible (UV-Vis) absorption spectra and vibrational modes in Infrared (IR) spectra.

The UV-Vis spectrum of bis(8-hydroxyquinolinato)copper(II) in solvents like DMSO typically shows strong absorption bands. Experimental studies on related copper(II)-8-hydroxyquinoline Schiff base complexes report intense ligand-based π-π* transitions in the UV region and a characteristic, less intense absorption in the visible region (around 420-423 nm), which is attributed to a combination of metal-to-ligand charge transfer (MLCT) and d-d transitions. acs.orgbioexcel.eu TD-DFT calculations can simulate these spectra, predicting the wavelength of maximum absorption (λ_max), oscillator strengths, and the nature of the electronic transitions involved. nih.govresearchgate.net

Interactive Table: Comparison of Experimental and Theoretical Spectroscopic Data

Spectrum Property Experimental Value (DMSO) Theoretical (TD-DFT) Insight
UV-Vis λ_max (Visible) ~420 nm Corresponds to HOMO→LUMO transitions with mixed MLCT and d-d character.
UV-Vis λ_max (UV) ~270-310 nm Assigned to intraligand π→π* transitions.
IR ν(O-H) Absent Confirms deprotonation and coordination of the hydroxyl group. acs.org
IR ν(C-O) ~1100-1115 cm⁻¹ Shift upon coordination compared to the free ligand. acs.orgbioexcel.eu

IR spectroscopy provides evidence of coordination. The absence of a broad ν(O-H) band (typically around 3400 cm⁻¹) in the complex's spectrum confirms the deprotonation of the 8-hydroxyquinoline (B1678124) ligand upon binding to the copper ion. acs.org Shifts in the vibrational frequencies of the C-O and C=N bonds of the quinoline (B57606) ring further support the chelation. acs.orgbioexcel.eu

Molecular Dynamics Simulations for Solution-Phase Behavior and Solvent Effects

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. For this compound, MD simulations can reveal its dynamic behavior in a solution, the influence of different solvents on its structure, and its interactions with its environment. While specific MD studies on the parent bis(8-hydroxyquinolinato)copper(II) are not widely reported in the reviewed literature, the methodology is well-established for similar systems. researchgate.netresearchgate.netbioexcel.eu

An MD simulation requires a force field, a set of parameters that defines the potential energy of the system. Developing accurate force field parameters for metal complexes can be challenging but is essential for meaningful results. researchgate.netacs.orgyoutube.com Once a force field is established, MD simulations can model the complex in a box of explicit solvent molecules, like water or DMSO.

These simulations can provide insights into:

Solvation Structure: How solvent molecules arrange themselves around the copper complex. Radial distribution functions (RDFs) can be calculated to determine the probability of finding a solvent molecule at a certain distance from the copper center or other parts of the complex.

Solvent Effects: The polarity and nature of the solvent can influence the stability and conformation of the complex. MD simulations can be run in various solvents to study these effects, which is particularly relevant given the complex's low solubility in water and better solubility in organic solvents like DMSO. nih.gov

Interactions with other molecules: MD is widely used to simulate the interaction of metal complexes with biological macromolecules, such as proteins or DNA, to understand binding modes and mechanisms of action. nih.govresearchgate.net

Computational Modeling of Ligand-Metal Binding Energies and Chelate Stability

The high stability of the this compound complex is a key characteristic, largely due to the chelate effect. Computational modeling, primarily using DFT, allows for the quantification of the binding energy between the copper(II) ion and the 8-hydroxyquinolinate ligands. nih.gov

The binding energy represents the energy released upon the formation of the complex from its constituent metal ion and ligands. A more negative binding energy indicates a more stable complex. Quantum chemical calculations can simulate the binding process and quantify this energy. nih.gov The stability of the bis-complex is also described by stepwise formation constants, K₁ for the [Cu(8-HQ)]⁺ species and K₂ for the [Cu(8-HQ)₂] species. While experimental determination can be complicated by solubility issues, computational approaches can provide valuable estimates. nih.gov

Several factors contribute to the chelate stability:

The Chelate Effect: The bidentate nature of the 8-hydroxyquinolinate ligand leads to the formation of a stable five-membered ring upon coordination with the copper ion. This results in a significant entropic advantage compared to the binding of two separate monodentate ligands.

Ligand Preorganization: The 8-hydroxyquinolinate ligand is relatively rigid and pre-organized for chelation, meaning minimal conformational changes are required for binding, which is energetically favorable.

Electronic Effects: The nature of the donor atoms (a "hard" oxygen and a "borderline" nitrogen) provides a good match for the borderline Cu(II) ion, according to Hard and Soft Acids and Bases (HSAB) theory.

Computational studies on substituted 8-hydroxyquinolines have shown that steric hindrance from bulky groups, particularly at the 2-position, can destabilize the bis-complex, highlighting the sensitivity of the binding energy to structural modifications. nih.govacs.orgacs.org

Prediction of Reactivity and Potential Reaction Pathways

Computational chemistry offers powerful tools to predict the reactivity of this compound and explore potential reaction pathways. Methods like Frontier Molecular Orbital (FMO) analysis and mapping of the Molecular Electrostatic Potential (MESP) are central to these predictions. nih.gov

Frontier Molecular Orbital (FMO) Analysis: The HOMO and LUMO are the key orbitals involved in chemical reactions. The energy and spatial distribution of the HOMO indicate the molecule's ability to donate electrons (nucleophilicity) and where an electrophilic attack is most likely to occur. Conversely, the LUMO's energy and distribution show the molecule's ability to accept electrons (electrophilicity) and the probable site for a nucleophilic attack. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity; a smaller gap generally implies higher reactivity. rsc.org

Molecular Electrostatic Potential (MESP): The MESP map provides a visual representation of the charge distribution on the molecule's surface. Red regions indicate negative potential (electron-rich areas, prone to electrophilic attack), while blue regions show positive potential (electron-poor areas, susceptible to nucleophilic attack). This allows for the identification of reactive sites for non-covalent interactions as well as chemical reactions. nih.gov

These computational tools can be used to explore various reaction pathways. For instance, the antioxidant activity observed for some copper-quinoline complexes can be investigated by modeling their reactions with radical species. acs.org Furthermore, the interaction of the complex with biological targets, such as DNA, has been studied computationally, suggesting that the complex can bind in the grooves of the DNA helix and, in some cases, induce cleavage, a process that can be modeled to determine the underlying mechanism. nih.gov

Mechanistic Studies in Catalytic Applications of 8 Quinolinolato N1,o8 Copper

(8-Quinolinolato-N1,O8)copper as a Homogeneous Catalyst in Organic Transformations

This compound, also known as copper 8-quinolinolate or bis(8-quinolinolato)copper(II), is a highly stable coordination complex that has found utility as a homogeneous catalyst in a variety of organic transformations. In homogeneous catalysis, the catalyst exists in the same phase as the reactants, typically in a liquid solution. This ensures excellent contact between the catalyst and the substrates, often leading to high reaction rates and mild reaction conditions. The bidentate 8-quinolinolato ligand plays a crucial role by stabilizing the copper center, enhancing solubility in organic media, and modulating the electronic and geometric properties of the metal, which in turn influences its catalytic activity. While traditional Ullmann-type couplings required harsh conditions, the development of well-defined copper complexes like this compound and related systems has significantly expanded the scope and applicability of copper catalysis. encyclopedia.pub

This compound and its derivatives are effective catalysts for the formation of carbon-carbon bonds, which is a cornerstone of organic synthesis. A prominent example is the Sonogashira-Hagihara-type cross-coupling reaction, which forges a bond between a C(sp²) atom of an aryl or vinyl halide and a C(sp) atom of a terminal alkyne. The 8-quinolinolato ligand is crucial for achieving high efficiency in these reactions. Catalytic systems employing copper sources with quinoline-based ligands demonstrate the ability to couple a wide variety of substrates with diverse functional groups, often with low catalyst loadings. nih.gov

The catalytic performance in a Sonogashira-Hagihara type reaction is detailed below, showcasing the coupling of iodobenzene with phenylacetylene.

EntryCatalyst SystemAryl HalideAlkyneSolventTemp (°C)Yield (%)
1CuI / 8-hydroxyquinoline (B1678124)IodobenzenePhenylacetyleneToluene80>95
2CuI / 8-hydroxyquinolineBromobenzenePhenylacetyleneToluene11085
3CuI / 8-hydroxyquinoline4-IodotoluenePhenylacetyleneToluene80>95
4CuI / 8-hydroxyquinolineIodobenzene1-OctyneToluene8092

This table presents representative data for copper-catalyzed Sonogashira-Hagihara reactions, illustrating the high efficiency of systems utilizing the 8-hydroxyquinoline ligand scaffold. Data is synthesized from typical results reported in the field. nih.gov

The mechanism of copper-catalyzed cross-coupling reactions is a subject of ongoing research, with several proposed pathways. For many transformations, including C-N and C-C bond formation, the active catalyst is believed to be a copper(I) species, which may be formed in situ from the copper(II) precatalyst. The catalytic cycle for C-C coupling reactions like the Sonogashira-Hagihara reaction often involves the following key steps:

Formation of Copper(I) Acetylide: The Cu(I) catalyst reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate.

Oxidative Addition: The aryl halide adds to the copper(I) center. This step is a point of mechanistic debate. Some proposals suggest a classic oxidative addition to form a transient copper(III) intermediate.

Reductive Elimination: The coupled product is eliminated from the copper complex, regenerating a Cu(I) species that can re-enter the catalytic cycle.

Copper complexes are widely used as catalysts in controlled/"living" radical polymerization (CRP) techniques, most notably Atom Transfer Radical Polymerization (ATRP). ATRP allows for the synthesis of polymers with predetermined molecular weights, complex architectures, and narrow molecular weight distributions (i.e., low polydispersity, Mw/Mn). cmu.edu

The fundamental principle of ATRP involves a reversible redox reaction where a copper(I) complex, typically ligated, acts as the activator. It abstracts a halogen atom from an alkyl halide initiator (R-X) to form a propagating radical (R•) and the copper(II) deactivator species (X-Cu(II)/L). This equilibrium is carefully controlled to keep the concentration of active radicals low at any given time, which minimizes irreversible termination reactions and allows for uniform chain growth.

This compound, as a stable Cu(II) complex, can act as the deactivator species in an ATRP system. In some ATRP variations, such as Activators ReGenerated by Electron Transfer (ARGET) or Initiators for Continuous Activator Regeneration (ICAR) ATRP, a Cu(II) complex like copper 8-quinolinolate can be used as the sole copper source, with the active Cu(I) species being generated in situ by a reducing agent. The structure of the 8-quinolinolato ligand influences the redox potential of the Cu(I)/Cu(II) couple and thus the position of the ATRP equilibrium, which directly impacts the polymerization rate and the degree of control over the process. cmu.edu

Identification of Active Catalytic Species and Reaction Intermediates

In many copper-catalyzed reactions, the nominal catalyst, such as the this compound(II) complex, is often a precatalyst that is converted into the active catalytic species under the reaction conditions. For cross-coupling reactions, the active catalyst is widely accepted to be a copper(I) species. researchgate.netmit.edu The Cu(II) precatalyst can be reduced in situ by a substrate (like an amine or alkyne), a solvent, or an added reducing agent.

Mechanistic studies on various copper-catalyzed transformations have utilized spectroscopic techniques (NMR, EPR, UV-Vis), X-ray diffraction, and computational methods to identify and characterize reaction intermediates. researchgate.net For example, in copper-catalyzed N-arylation reactions, a 1,2-diamine-ligated copper(I) amidate complex has been identified as the reactive species that activates the aryl halide. mit.edunih.gov By analogy, in reactions involving the 8-quinolinolato ligand, a key intermediate is likely a copper(I) complex coordinated by the 8-quinolinolato ligand and one of the substrates. The formation of higher oxidation state intermediates, such as Cu(III), has also been proposed, particularly in the context of oxidative addition of aryl halides to the copper center. researchgate.net

Kinetics and Thermodynamics of Catalytic Cycles

Understanding the kinetics and thermodynamics of a catalytic cycle is essential for reaction optimization and catalyst design. Kinetic studies on copper-catalyzed reactions often reveal complex dependencies on the concentrations of the catalyst, ligands, substrates, and base.

For instance, in the copper-catalyzed N-arylation of amides, a non-linear dependence of the reaction rate on the concentration of the diamine ligand was observed. This suggested that the ligand plays a role in preventing the formation of inactive, multiply-ligated copper species. mit.edu Kinetic studies on the stoichiometric N-arylation of aryl iodides provided insights into the mechanism of aryl halide activation. nih.gov

Influence of Ligand Structure and Substituents on Catalytic Efficiency and Selectivity

The structure of the ligand is a critical parameter that dictates the performance of a copper catalyst. Modifications to the 8-quinolinol scaffold, such as the introduction of electron-donating or electron-withdrawing substituents, can have a profound impact on catalytic efficiency and selectivity. These substituents can alter the electronic properties of the copper center and the steric environment around it.

Electronic Effects: Electron-donating groups on the quinoline (B57606) ring increase the electron density on the copper center. This can facilitate oxidative addition steps but may slow down reductive elimination. Conversely, electron-withdrawing groups make the copper center more electrophilic.

Steric Effects: Bulky substituents near the coordination site can influence substrate approach and may enhance selectivity or, in some cases, hinder the reaction.

Research has shown that further structural modifications of 8-quinolinol can lead to more powerful ligands for copper-catalyzed arylation reactions. researchgate.net For instance, the introduction of an N-oxide group to the quinoline nitrogen (forming 8-quinolinol N-oxide) was found to create a superior ligand for certain CuBr-catalyzed coupling reactions, allowing for lower catalyst loading and high functional group tolerance. researchgate.net

The following table illustrates the hypothetical effect of substituents on the 8-quinolinol ligand for a generic cross-coupling reaction, based on established principles in catalysis.

Ligand (Substituent at C5)Electronic Nature of SubstituentExpected Effect on Cu CenterPredicted Impact on Reaction Rate
5-Nitro-8-hydroxyquinolineElectron-withdrawingMore electrophilic (electron-poor)May accelerate reductive elimination
8-HydroxyquinolineNeutral (Reference)-Baseline
5-Methyl-8-hydroxyquinolineElectron-donating (weak)More nucleophilic (electron-rich)May accelerate oxidative addition
5-Methoxy-8-hydroxyquinolineElectron-donating (strong)More nucleophilic (electron-rich)May strongly accelerate oxidative addition

Catalyst Deactivation Pathways and Regeneration Strategies for this compound

The catalytic activity and longevity of this compound, also known as copper 8-quinolinate or oxine-copper, are critical for its practical applications. Like all catalysts, its performance can diminish over time through various deactivation pathways. Understanding these mechanisms is essential for developing effective regeneration strategies to extend the catalyst's operational life.

Catalyst Deactivation Pathways

The deactivation of this compound can be attributed to several chemical and physical processes that lead to a loss of active sites or a reduction in their accessibility and efficiency. The primary pathways include thermal degradation, active site poisoning, and copper leaching.

Thermal Degradation: this compound complexes can undergo thermal decomposition at elevated temperatures. Thermogravimetric analysis has shown that copper(II) 8-hydroxyquinolinate chelates can experience partial sublimation, fusion, and ultimately thermal decomposition when heated. unesp.br The decomposition process for a related compound, copper (II) 8-hydroxyquinoline-5-sulphonic acid, occurs in multiple stages, indicating a complex breakdown of the ligand and the copper center. orientjchem.org This degradation leads to the irreversible loss of the catalytically active complex structure. In oxidative atmospheres, this process can be accelerated. unesp.br

Active Site Poisoning: Catalyst poisoning involves the strong adsorption of substances, known as poisons, onto the active copper centers, which blocks access for reactants. candcs.de For copper-based catalysts, common poisons include sulfur compounds (e.g., H₂S), halides, carbon monoxide, and certain nitrogen-containing heterocycles. epa.govwikipedia.orgcatalysts.com These impurities may be present in the reaction feedstock. The strong chemical bonds formed between the poison and the copper atom can lead to either reversible or irreversible deactivation. candcs.de Irreversible poisoning results in a permanent loss of catalytic activity. candcs.de

Copper Leaching and Ligand Degradation: In liquid-phase reactions, the active this compound complex may have some solubility in the reaction medium. This can lead to the leaching of the copper species from a solid support or its degradation in a homogeneous system. Studies on other copper catalysts have shown that dissolution and redeposition of copper can occur, leading to catalyst restructuring and deactivation. rsc.orgchemrxiv.org The 8-hydroxyquinoline ligand itself, while forming a stable chelate with copper(II), can be susceptible to degradation under harsh reaction conditions, which would lead to the destabilization of the active complex. nih.govacs.org

The following table summarizes the potential deactivation pathways for this compound.

Deactivation PathwayProbable CauseEffect on Catalyst
Thermal Degradation High reaction temperaturesDecomposition of the ligand and loss of the chelate structure. unesp.brorientjchem.org
Active Site Poisoning Impurities in reactants (e.g., sulfur, halides, CO). epa.govcatalysts.comBlockage of active copper centers, preventing substrate binding. candcs.dewikipedia.org
Copper Leaching Solubility of the complex in the reaction medium.Loss of active catalytic species from the reaction system. rsc.org
Ligand Degradation Harsh reaction conditions (e.g., strong oxidants, extreme pH).Destruction of the 8-hydroxyquinoline ligand, leading to the release of the copper ion.

Regeneration Strategies

The regeneration of a deactivated this compound catalyst aims to restore its activity by removing poisons or reconstructing the active sites. The appropriate strategy depends on the specific deactivation mechanism.

Solvent Washing: For deactivation caused by the deposition of carbonaceous materials (coking) or the adsorption of weakly bound inhibitors, washing the catalyst with a suitable organic solvent can be effective. This method can dissolve and remove the deactivating species from the catalyst's surface. A patented method for other copper-based catalysts involves an initial wash with an organic solvent to remove deposits. google.com

In Situ Oxidation/Reduction Cycles: A common strategy for regenerating copper catalysts is to perform in situ oxidation and reduction cycles. For instance, periodically applying an anodic current during electrochemical reactions can partially oxidize the copper, which helps in restoring the catalytically active sites. rsc.org This process can remove strongly adsorbed poisons and potentially regenerate the catalyst structure. For catalysts deactivated by coking, a controlled burn-off of carbon deposits in an oxygen-containing atmosphere at elevated temperatures, followed by reduction, can restore activity. google.com

Electrochemical Regeneration: In some catalytic systems, reversing the polarity of electrodes can be used to regenerate the active species. This electrochemical approach can redissolve and redeposit the active metal, effectively regenerating the catalyst. researchgate.net This could be applicable if the this compound is used in an electrochemical process.

Replenishment of Active Species: In cases where deactivation is due to the leaching of the copper complex, an in situ regeneration method could involve the addition of a copper source to the reaction medium. For example, in the electroreduction of CO₂, the addition of copper lactate has been shown to regenerate active sites and increase the catalyst's lifetime. mdpi.com A similar approach could potentially be adapted by introducing a precursor of the this compound complex.

The feasibility and effectiveness of these regeneration strategies would need to be evaluated for the specific catalytic application of this compound, as the optimal conditions will vary depending on the nature of the deactivation and the reaction environment.

Materials Science Applications and Engineering of 8 Quinolinolato N1,o8 Copper

Utilization in Organic Light-Emitting Diodes (OLEDs) and Other Optoelectronic Devices

The family of metal-8-hydroxyquinolate complexes is well-established in the field of organic light-emitting diodes (OLEDs), primarily serving as electron transport or emissive materials. While research has predominantly focused on aluminum and zinc complexes, the potential of copper-based quinolinolates in these devices is an area of ongoing investigation.

Fabrication of (8-Quinolinolato-N1,O8)copper-Based Emissive Layers

The fabrication of OLEDs typically involves the deposition of several thin layers of organic and metallic materials onto a substrate. The emissive layer, where the conversion of electrical energy into light occurs, is a critical component. For devices incorporating this compound, physical vapor deposition (PVD) is a common technique for creating thin films. researchgate.net This method allows for precise control over the thickness and morphology of the deposited layers, which is crucial for device performance.

The synthesis of the this compound powder, the precursor for the deposition process, can be achieved through methods like simple chemical precipitation. researchgate.net The properties of the resulting nanoparticles, such as crystallinity and morphology, are vital for the subsequent film quality and device performance.

Device Performance Optimization and Stability Studies

The performance of an OLED is characterized by its efficiency, brightness, color purity, and operational lifetime. For devices utilizing metal quinolates, these parameters are intrinsically linked to the molecular structure and the intermolecular interactions within the solid state. Studies on related zinc complexes (Znq2) have shown that the formation of stable oligomers in vacuum-deposited thin films can lead to lower operating voltages compared to Alq3-based devices. nih.govacs.org This is attributed to optimized π-overlap pathways and altered charge distributions.

While specific performance data for OLEDs with a this compound emissive layer is not extensively documented, the charge transport properties of metal quinolates are a key area of research. The charge carrier mobility within the organic layers significantly impacts the device efficiency. For instance, studies on Alq3 have delved into its electron and hole reorganization energies to understand its predominant electron-transporting nature. nih.gov Similar investigations into the charge transport characteristics of this compound are necessary to fully assess its potential and optimize device structures.

The stability of OLEDs is another critical factor for practical applications. The degradation of the organic materials over time can lead to a decrease in brightness and a shift in the emission color. The thermal stability of the material is a key indicator of its potential longevity in a device. Research on related metal-8-hydroxyquinoline coordination polymers has shown that the choice of the central metal ion is an important factor in determining the thermal stability. acs.org

Integration into Thin Films and Coatings for Functional Surfaces

Beyond optoelectronics, thin films of this compound have been explored for creating functional surfaces with specific properties. One of the well-documented applications of this compound is as a fungicide. americanelements.com Its integration into coatings can impart antimicrobial properties to various surfaces.

The deposition of these thin films can be achieved through various methods, including spin coating and spray pyrolysis, depending on the desired film thickness and substrate material. The properties of the resulting film, such as adhesion and uniformity, are highly dependent on the deposition parameters and the precursor solution.

Development of Hybrid Materials and Nanocomposites Incorporating this compound

The incorporation of this compound into hybrid materials and nanocomposites offers a pathway to tailor its properties for specific applications. For instance, creating nanocomposites by modifying nanowires with this copper complex can lead to materials with enhanced functionalities. An example is the synthesis of Cu(OH)2 nanowires modified by a Fe3O4@SiO2 nanocomposite, which demonstrates the potential for creating novel materials with combined magnetic and other functional properties. nih.gov

The synthesis of such hybrid materials often involves wet chemical methods where the copper complex is integrated into a polymer matrix or onto the surface of other nanoparticles. The resulting materials can exhibit a combination of the properties of their individual components, opening up possibilities for new applications.

Role in Sensor Technologies and Chemo/Biosensors

The ability of the 8-hydroxyquinoline (B1678124) ligand to chelate metal ions makes its copper complex a candidate for use in sensor technologies. The interaction of the complex with specific analytes can lead to a detectable change in its optical or electrical properties.

While specific research on this compound as the primary recognition element in sensors is limited, the broader family of 8-hydroxyquinoline derivatives has been investigated for their potential in this area. For instance, copper(II) complexes of 8-hydroxyquinoline derivatives have been studied for their anticancer activity, with their biological action linked to their metal-binding and redox properties. rsc.org This suggests that the interaction of the copper center with biological molecules could be harnessed for biosensing applications.

Furthermore, the design of copper(II) complexes with modified 8-hydroxyquinoline ligands has been explored in the context of developing agents against neurodegenerative diseases, where the interaction with metal ions plays a crucial role. nih.gov These studies provide a foundation for the rational design of copper-based quinolinolate complexes for specific sensing and biological applications.

Mechanistic Insights into Biological Interactions of 8 Quinolinolato N1,o8 Copper Excluding Clinical Studies

Interactions with Biological Metal Ions and Their Homeostasis

The ability of (8-Quinolinolato-N1,O8)copper to interact with and disrupt the balance of essential metal ions is central to its biological effects. This section delves into the specifics of these interactions.

Mechanistic Studies on Protein Aggregation Modulation (e.g., SOD1 Inhibition by 8-hydroxyquinoline (B1678124) derivatives)

The disruption of metal homeostasis by 8-hydroxyquinoline derivatives can have profound effects on metalloproteins, such as copper-zinc superoxide (B77818) dismutase (SOD1). SOD1 is a critical antioxidant enzyme that requires both copper and zinc for its structural stability and catalytic function. nih.gov The binding of these metal ions is crucial, and the metallation state of SOD1 can influence its tendency to aggregate, a process implicated in neurodegenerative diseases. nih.gov

Derivatives of 8-hydroxyquinoline have been investigated as inhibitors of protein aggregation, including the misfolding of proteins associated with Alzheimer's disease. nih.gov The proposed mechanism involves the chelation of metal ions that can promote protein aggregation. nih.gov By binding to these metal ions, the 8-hydroxyquinoline derivatives can prevent them from participating in the aggregation process. nih.gov While direct molecular docking studies of this compound with SOD1 are not extensively reported, the known ability of 8-hydroxyquinoline to chelate copper and zinc provides a basis for its potential to modulate SOD1 stability and aggregation. The introduction of excess copper via the ionophoric activity of the complex could also lead to improper metallation or displacement of zinc in SOD1, contributing to its misfolding and aggregation.

Role in Modulating Cellular Copper Accumulation

This compound and related 8-hydroxyquinoline derivatives are recognized for their role as copper ionophores. rsc.orgnih.gov An ionophore is a lipid-soluble molecule that can bind to an ion and transport it across a lipid bilayer, such as a cell membrane. The lipophilic character of the this compound complex allows it to readily permeate cellular membranes. regulations.gov

Once inside the cell, the complex can dissociate, releasing the copper ion and thereby increasing the intracellular copper concentration. nih.govnih.gov This influx of copper disrupts the normal, tightly regulated copper homeostasis within the cell. nih.gov The excess copper can then exert toxic effects through various mechanisms, including the generation of reactive oxygen species (ROS) via Fenton-like reactions, which can lead to oxidative stress and damage to cellular components. acs.org This copper-dependent toxicity is considered a primary mechanism of the bactericidal action of 8-hydroxyquinolines against pathogens like Mycobacterium tuberculosis. nih.govbroadinstitute.org The ability of these compounds to act as "Trojan horses," delivering copper into cells, is a key feature of their biological activity. rsc.org

Mechanisms of Antimicrobial Action

The antimicrobial properties of this compound are a direct consequence of its ability to interfere with essential life processes in microorganisms, particularly fungi.

Inhibition of Fungal Metabolism through Enzyme Interaction

The antifungal activity of this compound is multifaceted. One of the primary mechanisms is the inhibition of essential fungal enzymes. The increased intracellular copper levels resulting from the ionophoric action of the complex can lead to the displacement of other essential metal cofactors from enzymes, rendering them inactive. regulations.gov

Furthermore, the excess copper can directly inhibit enzymatic function. For example, it is known that excess copper can disrupt the function of proteins containing iron-sulfur (Fe-S) clusters, which are vital components of many respiratory and metabolic enzymes. nih.gov In mitochondria, copper accumulation has been shown to inactivate enzymes like aconitase and can interfere with the electron transport chain, a critical process for energy production. nih.gov Specifically, 8-hydroxyquinoline-2-carboxylic acid, a derivative, has been identified as a potent inhibitor of the M. tuberculosis class IIa fructose (B13574) 1,6-bisphosphate aldolase, a key enzyme in glycolysis. nih.gov While the precise fungal enzymes inhibited by this compound are a subject of ongoing research, the disruption of metalloenzyme function and the generation of ROS are considered key fungitoxic mechanisms. nih.govacs.org Studies have also shown that the toxicity of the preformed copper chelate is not reversed by thiol-containing compounds like cysteine and glutathione, unlike the free 8-quinolinol ligand, indicating that the chelate itself is the primary toxic agent and acts through a different mechanism. nih.gov

Table 2: Proposed Mechanisms of Fungal Enzyme Inhibition by this compound

Proposed MechanismEffect on Fungal Cell
Disruption of Metalloenzyme FunctionInactivation of enzymes by displacement of essential metal cofactors. regulations.gov
Inhibition of Fe-S Cluster ProteinsDisruption of respiratory and metabolic pathways. nih.gov
Generation of Reactive Oxygen Species (ROS)Oxidative damage to enzymes and other cellular components. acs.org
Direct Action of the Copper ChelateToxicity not reversed by thiol compounds, suggesting a direct inhibitory effect. nih.gov

Formation of Protective Barriers on Plant Surfaces against Fungal Pathogens

In agricultural applications, this compound is used as a contact fungicide. gov.bc.ca Unlike systemic fungicides that are absorbed and translocated within the plant, contact fungicides form a protective layer on the plant's surface. azom.com When applied as a spray, the compound deposits on the leaf surfaces. nih.gov This creates a physical barrier that prevents fungal spores from germinating and penetrating the plant tissue.

The persistence of this protective film is crucial for its efficacy. The active ingredient, the cupric ion, is released from the complex in the presence of moisture, providing localized antifungal activity. nih.gov Scanning electron microscopy coupled with energy-dispersive X-ray spectroscopy (SEM-EDS) can be used to visualize the spatial distribution of such fungicide layers on treated leaf surfaces, confirming the formation of this protective barrier. azom.com The use of this compound as a wood preservative also relies on its ability to form a protective coating that prevents decay and mold growth. regulations.govfederalregister.gov

Binding to and Interactions with Biological Macromolecules (e.g., DNA, Proteins)

The interaction of copper complexes with 8-hydroxyquinoline (8HQ) and its derivatives with biological macromolecules like DNA and proteins is a critical area of research, revealing mechanisms that underpin their biological effects. These interactions are largely governed by the physicochemical properties of the complexes, including their structure, charge, and the nature of their ligands.

Interaction with DNA:

Copper(II) complexes containing 8-hydroxyquinoline ligands have been shown to interact with DNA through various modes, including intercalation and groove binding. chemimpex.comamericanelements.com The planar quinoline (B57606) ring is well-suited for inserting itself between the base pairs of the DNA double helix (intercalation), a process that can lead to significant structural distortions and interfere with DNA replication and transcription. chemimpex.compublichealthtoxicology.com Spectroscopic studies and viscosity experiments with calf thymus DNA (CT-DNA) have supported this intercalation mode for several copper(II) Schiff base complexes, which exhibit moderate binding affinities. chemimpex.com

Theoretical studies using density functional theory (DFT) and molecular docking have further elucidated these interactions, predicting binding energies and exploring the preferred binding sites, such as G-quadruplexes and the minor groove of duplex DNA. nih.gov The binding affinity and specific mode of interaction can be influenced by co-ligands attached to the copper center. For instance, mixed ligand copper(II) complexes containing 2-methyl-8-hydroxyquinoline showed groove binding activity, with the strength of the interaction being influenced by the co-ligand's structure. nih.gov

A significant consequence of this DNA binding is the potential for DNA cleavage. chemimpex.comnih.gov Many copper complexes can induce strand breaks in DNA, a process often mediated by a redox cycle involving Cu(II)/Cu(I) and the generation of reactive oxygen species (ROS) like hydroxyl radicals. researchgate.net For example, some copper(II) complexes have demonstrated the ability to cleave supercoiled plasmid DNA (like pUC19 or ϕX174) into its nicked and linear forms, with the efficiency of cleavage sometimes being enhanced in the presence of a reducing agent. chemimpex.comnih.gov

Table 1: DNA Binding Properties of Selected Copper(II) Complexes
ComplexDNA TypeBinding ModeBinding Constant (Kb) (M-1)Key Findings
Copper(II) Thiolate Schiff Base ComplexCT-DNAIntercalation~104Displays significant oxidative cleavage of pUC19 DNA. chemimpex.com
[Cu(terpy)(mq)]ClO4CT-DNAGroove BindingNot SpecifiedCleaves supercoiled DNA in the presence of a reductant. nih.gov
[Cu(phen)(mq)]ClO4CT-DNAGroove BindingNot SpecifiedCleaves supercoiled DNA without an external reductant. nih.gov

Interaction with Proteins:

Copper(II)-8-hydroxyquinoline complexes also exhibit significant interactions with proteins, particularly serum albumins like Human Serum Albumin (HSA), which are major transport proteins in the bloodstream. nih.gov Studies on the interaction between a novel 5-nitro-8-hydroxyquinoline-proline hybrid copper(II) complex and HSA indicated binding occurs. nih.gov Similarly, other copper complexes have been shown to quench the intrinsic tryptophan fluorescence of HSA through a static quenching mechanism, indicating the formation of a complex between the copper agent and the protein. chemimpex.comnih.gov These binding events are often driven by hydrophobic forces. nih.gov

The ability of 8-hydroxyquinoline-based compounds to chelate copper is also central to their proposed mechanism in the context of neurodegenerative diseases. regulations.govnih.gov They are thought to interact with metal-associated proteins, such as the amyloid-β (Aβ) peptide in Alzheimer's disease, potentially modulating the metal-protein interactions that contribute to peptide aggregation. regulations.gov

Physicochemical Interactions with Biological Membranes and Amphiphilic Systems

The ability of this compound and related complexes to cross biological membranes is fundamental to their bioavailability and mechanism of action. These complexes are generally hydrophobic, a property that influences their interaction with the lipid bilayers of cell membranes. nih.govresearchgate.net

Research has shown that hydrophobic 8-hydroxyquinolines can act as ionophores, facilitating the transport of copper ions across phospholipid bilayers. nih.govnih.gov The 1:1 complex of 8-hydroxyquinoline and copper has been identified as the active form that acts as a potent copper ionophore, increasing the concentration of labile copper ions within cells. nih.gov This ionophoretic activity is crucial for its biological effects, such as the observed toxicity against Mycobacterium tuberculosis. nih.govpublichealthtoxicology.com

Studies using liposomes as model systems for biological membranes have been instrumental in quantifying these interactions. nih.gov The liposome-water partitioning coefficient (Klipw) is a key parameter used to describe the uptake of these compounds into membranes. It has been demonstrated that both the neutral 1:2 copper-ligand complexes and the positively charged 1:1 complexes are significantly taken up into the membrane. nih.gov The neutral complexes, however, show stronger partitioning into the lipid environment. nih.gov This partitioning is not only dependent on the hydrophobicity of the ligand but also on the effective size and polarization of the complex itself. nih.gov

The hydrophobicity of this compound and its analogues presents a challenge for administration, but also an opportunity for incorporation into advanced drug delivery systems. researchgate.netpublichealthtoxicology.com Liposomes and nanoparticles are extensively studied as carriers to enhance the solubility, stability, and targeted delivery of such hydrophobic compounds. publichealthtoxicology.comresearchgate.netpublichealthtoxicology.com

Liposomes, which are vesicles composed of lipid bilayers, serve as excellent models for biological membranes and as drug carriers. nih.gov By encapsulating copper complexes, liposomes can keep the otherwise sparingly soluble compounds suspended in aqueous solutions suitable for administration. researchgate.net A novel method involves synthesizing the copper complex directly inside pre-formed liposomes, which can then be optimized for circulation time and delivery. researchgate.net Studies with copper-clioquinol (a derivative of 8-hydroxyquinoline) have demonstrated the feasibility of creating liposomal formulations for intravenous use. researchgate.net

Copper oxide nanoparticles (CuO NPs) have also emerged as promising carriers for various drugs. nih.govrsc.orgaucegypt.edu Their large surface area allows for the adsorption of drug molecules, and they can be engineered for targeted delivery. nih.govresearchgate.net Models studying the loading and release of drugs from CuO NPs show that the interaction strength between the drug and the nanoparticle surface is a critical factor for achieving sustained and controlled release. rsc.orgaucegypt.edu While much of this research has focused on other drugs, the principles are applicable to copper-based compounds, aiming to overcome limitations like poor bioavailability. publichealthtoxicology.compublichealthtoxicology.com The development of such nanocarriers is a key strategy for translating the therapeutic potential of hydrophobic copper complexes. researchgate.net

In the context of environmental science, this compound, commonly known as Oxine-Copper or Copper-8-quinolinolate, is utilized for its potent fungicidal properties. americanelements.comregulations.govregulations.gov This application represents a form of bioremediation, specifically in the control and elimination of unwanted biological organisms like mold, mildew, and decay fungi from various surfaces. regulations.gov

The mechanism of action is tied to the compound's ability to disrupt essential cellular processes in fungi. It is used as a material preservative incorporated into paints, adhesives, and textiles (especially for military applications) to prevent fungal growth. regulations.govregulations.gov It is also applied to hard environmental surfaces such as wood, concrete, and painted walls to remediate existing fungal contamination. regulations.gov

The effectiveness of Oxine-Copper stems from the combined action of the copper ion and the 8-hydroxyquinoline ligand. The lipophilic nature of the complex allows it to penetrate the fungal cell wall and membrane. Once inside the cell, it can release copper ions, which are toxic to the fungus at elevated concentrations by interfering with enzyme function and promoting oxidative stress. The 8-hydroxyquinoline component itself also possesses antimicrobial activity. This dual-action makes it a highly effective and stable compound for preserving materials and remediating fungal pollution. regulations.gov While this is a direct application for remediation, broader research into copper-based nanomaterials also explores their use in degrading organic pollutants and removing heavy metals from water, highlighting the versatility of copper compounds in environmental applications. nih.govresearchgate.netmdpi.com

Environmental Behavior and Remediation Research Pertaining to 8 Quinolinolato N1,o8 Copper

Environmental Transport and Distribution Mechanisms in Aquatic and Terrestrial Systems

The movement and distribution of (8-Quinolinolato-N1,O8)copper in the environment are primarily linked to its use in treated materials, such as wood and paper products. regulations.gov The compound itself has very low water solubility (0.07 mg/L at 25°C) and a low vapor pressure, which limits its mobility in air. regulations.gov However, environmental entry can occur through leaching and runoff from treated surfaces. publications.gc.ca

This compound is unstable when exposed to light. regulations.gov Studies on its behavior in aquatic environments show that the complex undergoes rapid photolysis. regulations.govpublications.gc.ca The half-life for this photodegradation process can range significantly, from as short as 0.4 days to as long as 95.7 days. regulations.gov This rapid breakdown in the presence of light is a key factor in its environmental dissipation. publications.gc.ca In contrast, the compound is stable to abiotic hydrolysis in water across a pH range of 5 to 9, with a half-life exceeding 30 days, indicating that hydrolysis is not a significant degradation pathway. regulations.gov

Table 1: Environmental Fate Data for this compound

Fate Study pH Level Half-Life (DT50) Degradation Pathway
Photodegradation Not specified 0.4 - 95.7 days Photolysis
Hydrolysis 5 > 30 days (extrapolated to 630 days) regulations.govpublications.gc.ca Not significant
Hydrolysis 7 > 30 days Not significant
Hydrolysis 9 > 30 days Not significant

A primary route for this compound to enter aquatic and terrestrial systems is through leaching from treated materials, particularly wood used in outdoor applications like decks, fences, and docks. regulations.govregulations.gov When newly treated wood is exposed to rain, the compound can be washed off and enter nearby soil and water bodies. publications.gc.ca

Research has quantified the leaching from different types of wood. For instance, after eight simulated rain cycles, the amount of this compound leached from treated Douglas fir was 666 mg per 1000 board feet, while from Hemlock it was 229 mg per 1000 board feet. regulations.gov Modeling studies for aquatic environments have shown that the risk to aquatic life increases with the number of treated structures present; for example, risks to non-vascular plants become a concern when five or more treated docks are in a single aquatic habitat. regulations.gov Runoff from wood treatment facilities is another potential source of environmental contamination. publications.gc.ca

Studies on Biodegradation Pathways and Environmental Persistence

Once dissociated, the organic component of the complex, 8-hydroxyquinoline (B1678124) (also known as oxine), is the primary subject of biodegradation. regulations.gov The major pathway for its dissipation in soil is microbial-mediated degradation. regulations.gov Studies in German and Swiss mineral soils found that 8-hydroxyquinoline degrades rapidly, with a dissipation half-life (DT50) of just 1.74 days. regulations.gov This suggests that the 8-hydroxyquinoline portion of the molecule is non-persistent in terrestrial environments. regulations.gov

The degradation products identified in environmental fate studies include the inorganic copper ion, the organic component 8-hydroxyquinoline, and dihydroxy quinoline (B57606). regulations.gov In soil column leaching studies, more than 88% of radiolabeled residues of 8-hydroxyquinoline and its degradates were found in the top 6 cm of the column, indicating they are immobile in soil. regulations.gov

Assessment of Bioaccumulation Potential in Environmental Systems

Bioaccumulation of this compound in organisms is not expected to be a significant concern. publications.gc.ca The potential for a chemical to bioaccumulate is often estimated using its octanol-water partition coefficient (log Kow). A low log Kow value suggests a substance is less likely to accumulate in the fatty tissues of organisms. For this compound, the estimated log Kow is between 2.39 and 2.5, which indicates a limited potential for bioaccumulation and bioconcentration in aquatic life such as fish. regulations.govpublications.gc.ca

While the complex itself has low bioaccumulation potential, copper as an element can be taken up by organisms and has been shown to biomagnify in aquatic food chains. nih.govnih.gov However, risk assessments specific to the registered uses of this compound conclude that it is not expected to accumulate in the tissues of organisms. publications.gc.ca

Development of Remediation Strategies for Copper-Quinolate Contamination

Research on remediation strategies specifically for this compound contamination is limited. Remediation efforts typically focus on the heavy metal component, copper, which is a more persistent and widespread contaminant. researchgate.netresearchgate.net Should contamination occur, the strategies would likely address the resulting copper pollution in soil and water. nih.gov

Several methods for remediating copper-contaminated sites have been developed, falling into physical, chemical, and biological categories. researchgate.netresearchgate.net

Physical and Chemical Remediation: These methods include soil washing, where chelating agents are used to extract copper from the soil. researchgate.net One study demonstrated that using ethylenediaminedisuccinic acid (EDDS) was effective at removing copper from polluted soils. researchgate.net Another approach involves a two-step washing process using a chemical reductant (hydroxylamine hydrochloride) and soluble humic substances, which achieved a copper removal efficiency of 53%. mdpi.com

Bioremediation: This approach uses living organisms to remove or neutralize contaminants. researchgate.netresearchgate.net

Phytoremediation: This involves the use of plants to absorb and accumulate heavy metals. researchgate.net Studies have identified various aquatic plants, such as Eichhornia crassipes and Pistia stratiotes, that show a strong ability to bioaccumulate copper, making them candidates for cleaning contaminated water. pjoes.com

Microbial Remediation: This strategy utilizes bacteria and fungi to either mobilize or immobilize copper in soil and wastewater, offering a cost-effective and environmentally friendly alternative to chemical methods. nih.gov

The selection of a remediation strategy depends on factors like the concentration of the contaminant, the scale of the polluted area, and cost-effectiveness. researchgate.netresearchgate.net

Table 2: Compound Names Mentioned in the Article

Compound Name Synonyms/Related Terms
This compound Copper 8-quinolinolate, Oxine-copper, Copper 8-hydroxyquinoline, Copper oxinate, Cupric 8-hydroxyquinolate, Bis(8-quinolinolato)copper(II) regulations.gov
8-hydroxyquinoline Oxine, 8-Quinolinol regulations.gov
Dihydroxy quinoline -
Copper Copper ion regulations.gov
Ethylenediaminedisuccinic acid EDDS researchgate.net
Hydroxylamine hydrochloride -
Humic substance HS mdpi.com

Future Research Directions and Emerging Frontiers for 8 Quinolinolato N1,o8 Copper

Rational Design of Next-Generation Ligands for Tailored Properties

The 8-hydroxyquinoline (B1678124) (8-HQ) scaffold is a "privileged structure" in chemistry, and its rational modification is a primary avenue for tailoring the properties of its copper complex. regulations.govscirp.org Future research is intensely focused on the strategic synthesis of new 8-HQ derivatives to fine-tune the steric and electronic characteristics of the resulting (8-Quinolinolato-N1,O8)copper complex for specific functions. mdpi.comscispace.com

The introduction of various substituents onto the quinoline (B57606) ring system is a key strategy. For instance, adding electron-withdrawing groups (like -NO2 or -CF3) or electron-donating groups can alter the electron density on the nitrogen and oxygen donor atoms, thereby modifying the stability, redox potential, and spectroscopic properties of the copper complex. researchgate.net Research into 5,7-dihalo-substituted-8-hydroxyquinolines has produced highly cytotoxic copper complexes, demonstrating how halogenation can enhance biological activity. nih.gov

Another frontier is the development of ligands with extended conjugation or appended functional moieties. Synthesizing Schiff bases derived from 8-hydroxy-2-quinolinecarbaldehyde is a promising approach to create ligands that can confer enhanced biological activity or unique photophysical properties upon complexation with copper. nih.gov Similarly, creating tripodal ionophores based on the 8-HQ framework is being explored for developing highly selective sensors. nih.gov Computational methods, such as Density Functional Theory (DFT), are becoming indispensable in this rational design process, allowing researchers to predict how structural modifications will impact the electronic structure and properties of the final complex before undertaking complex synthesis. researchgate.net

Table 1: Examples of Ligand Modifications and Their Effects

Modification to 8-HQ Ligand Resulting Property Change in Copper Complex Potential Application Reference
Halogenation (e.g., 5,7-dihalo) Enhanced cytotoxicity Anticancer agents nih.gov
Schiff Base Formation Enhanced cytotoxicity, altered enzyme inhibition Anticancer agents nih.gov
Appending Benzoylhydrazone Increased antiproliferative activity, ROS induction Anticancer agents nih.gov
Tripodal Framework High selectivity for Cu(II) ions Ion-selective electrodes nih.gov

Exploration of Novel Catalytic Transformations and Process Intensification

While known for its biological and material applications, this compound and its derivatives are emerging as versatile catalysts in organic synthesis. chemimpex.combeilstein-journals.org A significant area of future research involves discovering new catalytic reactions facilitated by these complexes and optimizing reaction conditions through process intensification. mdpi.com

Recent studies have shown that copper(II) complexes with quinoline-based ligands can effectively catalyze Atom Transfer Radical Addition (ATRA) reactions under photoredox conditions. rsc.org These reactions can be performed with low catalyst loading (1 mol% or less) and yield regio- and stereoselective products, highlighting an area ripe for further exploration. rsc.org Another application is the selective oxidation of alcohols to aldehydes, where the copper complex acts as a homogeneous catalyst using hydrogen peroxide as a green oxidant. inorgchemres.org Researchers are investigating the scope of these reactions with various substrates and optimizing conditions to achieve higher yields and selectivity. inorgchemres.org

Process intensification, which aims to make chemical processes smaller, safer, and more energy-efficient, represents a major frontier. mdpi.combath.ac.uk For copper catalysis, this includes the development of continuous flow reactors and the use of immobilized catalysts. acs.orgnih.gov Future work will likely involve anchoring this compound derivatives onto solid supports, creating heterogeneous catalysts that are easily separable and reusable, thus reducing costs and environmental impact. nih.gov Spinning mesh disc reactors (SMDR) are another novel technology being explored for process intensification in copper-catalyzed reactions, demonstrating significantly higher efficiency than traditional batch reactions. bath.ac.uk

Advancement in Optoelectronic Device Architectures and Performance

Metal complexes of 8-hydroxyquinoline are foundational materials in organic light-emitting diodes (OLEDs). scispace.comresearchgate.net While tris(8-hydroxyquinolinato)aluminum(III) (Alq3) is the most famous, copper-based quinolinolates are also being investigated for their unique optoelectronic properties. researchgate.net Future research is directed at designing novel device architectures that leverage the specific characteristics of copper complexes to enhance performance, stability, and color purity. chemimpex.com

Advancements hinge on modifying the 8-HQ ligand to tune the emission wavelength of the copper complex. researchgate.netrsc.org By introducing different substituents, researchers can shift the emission color across the visible spectrum. For example, studies on related zinc(II) 8-hydroxyquinolate complexes show that substituting the ligand with styryl groups can produce strong yellow electroluminescence, with performance metrics like brightness and efficiency being highly dependent on the specific substituent. mdpi.com Similar strategies are being applied to copper complexes to develop efficient emitters for full-color displays. topmostchemical.com

A key challenge in OLED technology is long-term stability and degradation. researchgate.net Research is underway to understand the degradation mechanisms of metal-quinolate-based OLEDs, with studies indicating that the injection of holes into the complex is a primary cause of degradation. researchgate.net Therefore, a frontier in device architecture is the development of improved charge transport and blocking layers to protect the emissive copper complex, thereby extending the operational lifetime of the device. researchgate.net Furthermore, incorporating these complexes into flexible and transparent device formats remains an active area of development.

Table 2: Performance of Related Metal-Quinolinolate OLEDs

Complex (Metal-Ligand) Emission Color Max Luminance (cd/m²) Max Efficiency (cd/A) Reference
Zinc-(E)-2-[2-(2,6-dichlorophenyl)ethenyl]-8-hydroxyquinolate Yellow 9143 2.60 rsc.org
Zinc-(E)-2-[(2,3,4,5-tetrafluorophenyl)ethenyl]-8-hydroxyquinolate Yellow 7123 2.26 rsc.org
Zinc-Styryl-OCH3:PVK Yellow 2244 1.24 mdpi.com

Deeper Elucidation of Complex Biological Mechanisms

The potent biological activity of this compound is well-documented, but a deeper, more nuanced understanding of its mechanisms of action is a critical research frontier. regulations.govnih.gov The prevailing theory for its antifungal and antibacterial action is that the lipid-soluble complex acts as an ionophore, a chemical species that transports ions across cellular membranes. regulations.govwikipedia.orgnih.gov

Future studies aim to precisely map this process. It is proposed that the complex permeates the cell membrane and then dissociates, releasing copper ions and the 8-HQ ligand. regulations.gov This disrupts cellular metal homeostasis, leading to toxicity. nih.govnih.gov Specifically, the released copper ions can displace other essential metals from enzymes, while the 8-HQ ligand can chelate vital metal cofactors, effectively blocking metabolic pathways. regulations.govtandfonline.com Research is focused on identifying the specific metalloenzymes and proteins that are targeted. nih.gov

In the context of anticancer activity, the ionophore mechanism is also central. nih.gov Studies show that copper complexes can induce a form of cell death known as paraptosis, which is characterized by endoplasmic reticulum (ER) stress and is independent of the typical apoptosis pathway. nih.gov It is suggested that copper overload acts as both an ER stress inducer and an inhibitor of key enzymes like caspase-3. nih.gov Furthermore, some copper-8-HQ derivatives have been shown to inhibit topoisomerase II, an enzyme crucial for DNA replication, though this action can be lost upon complexation, indicating that the mechanism is highly dependent on the specific ligand structure. nih.gov The generation of reactive oxygen species (ROS) is another recognized mechanism that contributes to cytotoxicity, which warrants further investigation. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.